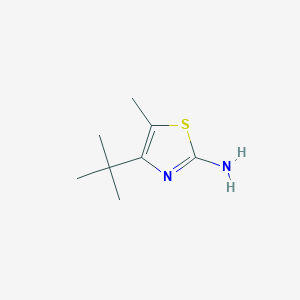![molecular formula C8H9O6P B13210309 (R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid](/img/structure/B13210309.png)
(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid is a chemical compound with the molecular formula C8H9O6P. It is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a phosphonic acid group via a hydroxymethyl linkage.
Preparation Methods
The synthesis of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxole scaffold .
Chemical Reactions Analysis
®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of bioactive molecules and complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole ring system but differ in their functional groups and substituents.
Phosphonic acid derivatives: Compounds with a phosphonic acid group attached to various organic moieties.
This article provides a comprehensive overview of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9O6P |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[(R)-1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonic acid |
InChI |
InChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12)/t8-/m1/s1 |
InChI Key |
ANLBPYLTQFKKJW-MRVPVSSYSA-N |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)[C@H](O)P(=O)(O)O |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13210228.png)
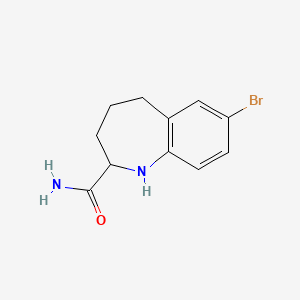
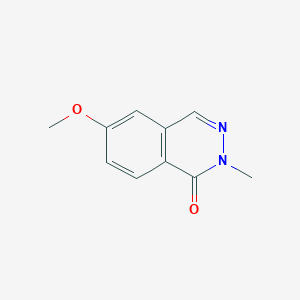
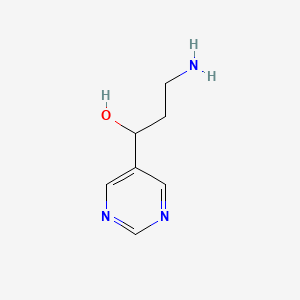
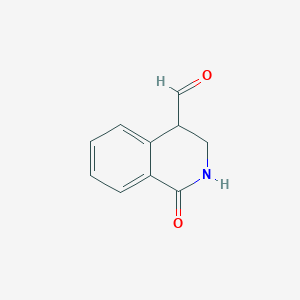



![2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13210293.png)
![Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13210295.png)
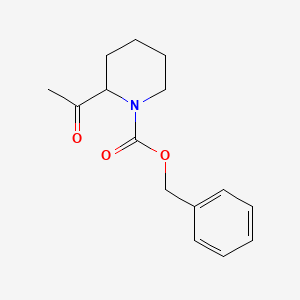
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13210299.png)

